molecular formula C12H18N2OS2 B14906601 n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Cat. No.: B14906601
M. Wt: 270.4 g/mol
InChI Key: UHHFEVSFVLPWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide (CAS 953913-90-1) is a synthetic organic compound with a documented purity of 95%. This molecule is built around a thiazole heterocycle , a privileged scaffold in medicinal chemistry known for its significant and versatile biological activities . The structure integrates a 2-methylthiazole core linked via a thioether bridge to an N-cyclopentyl acetamide group. The thiazole ring , containing both sulfur and nitrogen atoms, is a fundamental component in many bioactive molecules and is recognized for its aromatic properties and wide range of potential pharmacological applications . Researchers investigate thiazole-containing compounds like this one for various purposes, including as key intermediates in the synthesis of more complex molecules and as core structures in the development of novel anticancer agents . Compounds featuring the 2-methylthiazol-4-yl moiety have been the subject of studies evaluating their efficacy against tumor cell lines, with some derivatives demonstrating significant activity and the ability to direct cells toward apoptotic pathways . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H18N2OS2

Molecular Weight

270.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C12H18N2OS2/c1-9-13-11(7-17-9)6-16-8-12(15)14-10-4-2-3-5-10/h7,10H,2-6,8H2,1H3,(H,14,15)

InChI Key

UHHFEVSFVLPWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)NC2CCCC2

Origin of Product

United States

Chemical Reactions Analysis

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell proliferation and survival . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Thiazole vs. Pyrimidoindole : The substitution of thiazole (in the target compound) with pyrimidoindole (as in compound 11 ) introduces a fused aromatic system, enhancing π-π stacking but reducing metabolic stability. Pyrimidoindole derivatives exhibit TLR4 selectivity, whereas thiazoles are associated with broader antimicrobial activity .
  • Thiazole Positional Isomerism: The target compound’s thiazole substitution at the 4-position contrasts with N-(thiazol-2-yl)acetamide , where the acetamide attaches to the 2-position.

Substituent Effects

  • Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in the target compound likely improves membrane permeability compared to the nitrophenylaminoethyl group in compound 40 . However, aromatic substituents (e.g., benzamide in compound 40) may enhance binding to hydrophobic enzyme pockets.
  • Thioether Linkers : The thioether bridge in all listed compounds is critical for redox activity and hydrogen bonding. For example, in compound 11 , the thioether stabilizes the pyrimidoindole core, while in the target compound, it connects the thiazole to the acetamide backbone.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, and how can purity be ensured?

  • Methodology : The compound’s synthesis likely involves coupling a thiazole-containing thiol (e.g., (2-methylthiazol-4-yl)methanethiol) with a bromo- or chloroacetamide derivative under nucleophilic substitution conditions (e.g., using bases like triethylamine in anhydrous DMF or THF). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular weight .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (as demonstrated for analogous thiazole-acetamide derivatives) .
  • Spectroscopic analysis : Use 1H^1 \text{H}-NMR (DMSO-d6d_6) to verify cyclopentyl protons (δ 1.5–2.1 ppm), thiazole protons (δ 7.2–7.5 ppm), and acetamide NH (δ 10.2–10.8 ppm). 13C^{13} \text{C}-NMR should confirm carbonyl (C=O, ~168 ppm) and thiazole carbons .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ or [M+Na]+^+ peaks .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for antimicrobial (Gram-positive/-negative bacteria, fungi via broth microdilution) or anticancer activity (cell viability assays, e.g., MTT on cancer cell lines like HeLa or MCF-7). Use concentrations ranging 1–100 µM and compare to positive controls (e.g., doxorubicin for cancer). Thiazole derivatives often target enzymes like kinases or viral proteases, so enzyme inhibition assays (e.g., fluorescence-based) are also relevant .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what substituent modifications enhance bioactivity?

  • Methodology :

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency.
  • Reaction conditions : Optimize temperature (e.g., 80–100°C for thiourea intermediates) and solvent polarity (e.g., DMF vs. acetonitrile) .
  • Structure-activity relationship (SAR) : Replace the cyclopentyl group with cyclohexyl or aryl groups (e.g., 4-nitrophenyl) to assess steric/electronic effects. Modify the thiazole’s methyl group to halogens (e.g., Cl, Br) for enhanced lipophilicity .

Q. How should contradictory biological data (e.g., variable IC50_{50} values across studies) be addressed?

  • Methodology :

  • Purity reassessment : Verify compound integrity via 1H^1 \text{H}-NMR (check for residual solvents or byproducts) and HPLC (≥98% purity) .
  • Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and normalize protocols (e.g., incubation time, serum concentration).
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like Src kinase or viral proteases, correlating with experimental IC50_{50} values .

Q. What advanced analytical techniques resolve ambiguities in the compound’s metabolic stability?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation or oxidation of the thiazole ring.
  • Stability assays : Test pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. intestinal fluid at pH 7.4) over 24 hours .

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